![molecular formula C7H11NO B12883248 (3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
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Overview
Description
(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a nitrogen-containing heterocyclic compound It features a cyclopentane ring fused to a pyrrolidinone ring, making it a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst like squaric acid at elevated temperatures can yield the desired product . Another method involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of iron (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding lactams, while reduction can produce fully saturated derivatives.
Scientific Research Applications
(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
(1S,3aR,6aS)-Hexahydro-cyclopenta[C]pyrrole-1,2(1H)-dicarboxylic acid bis(tert-butyl) ester: A structurally similar compound with additional functional groups.
Uniqueness
(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is unique due to its bicyclic structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1 |
InChI Key |
PMGSPDVTAKHCLW-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N[C@H]2C1 |
Canonical SMILES |
C1CC2CC(=O)NC2C1 |
Origin of Product |
United States |
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